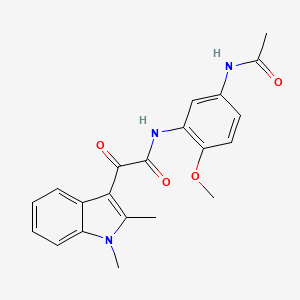

2-(1,2-dimethyl-1H-indol-3-yl)-N-(5-acetamido-2-methoxyphenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-12-19(15-7-5-6-8-17(15)24(12)3)20(26)21(27)23-16-11-14(22-13(2)25)9-10-18(16)28-4/h5-11H,1-4H3,(H,22,25)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBVNJTYDKPLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(5-acetamido-2-methoxyphenyl)-2-oxoacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)acetamide |

| InChI Key | CFAANNCHYPFJOM-UHFFFAOYSA-N |

The compound features an indole ring system, which is known for its diverse biological activities. The presence of both the acetamido and methoxy groups enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The indole moiety is particularly significant due to its role in modulating enzyme activities and influencing signaling pathways.

Potential Biological Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Interaction with cellular receptors could lead to alterations in cell signaling.

- Nucleic Acids : Potential binding to DNA or RNA may affect gene expression or replication processes.

Antitumor Activity

Research indicates that compounds structurally related to This compound exhibit significant antitumor properties:

- Mechanism : Induces apoptosis in cancer cells through modulation of apoptotic pathways.

- Case Study : In a study involving xenograft models, similar indole derivatives demonstrated substantial tumor growth inhibition, particularly against solid tumors such as colon and lung cancers .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Activity Against Bacteria : It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MIC) .

- Antifungal Properties : Moderate activity against Candida albicans has been reported, indicating a broad spectrum of antimicrobial efficacy .

Neuroprotective Effects

The potential neuroprotective effects of indole derivatives are under investigation:

- Mechanism : These compounds may modulate neuroinflammation through interactions with translocator proteins (TSPO), which are implicated in neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that related compounds can effectively suppress the growth of various cancer cell lines while exhibiting selective toxicity towards tumor cells over normal cells. For instance:

- Compounds similar to the target molecule were evaluated against A549 lung cancer cells, showing preferential suppression compared to non-tumor fibroblast cells .

In Vivo Studies

Animal model studies have highlighted the therapeutic potential of these compounds:

- In a mouse model for head and neck cancer, significant tumor growth inhibition was observed with indole-based compounds .

Summary Table of Biological Activities

Scientific Research Applications

Antitumor Properties

Research indicates that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(5-acetamido-2-methoxyphenyl)-2-oxoacetamide exhibit significant antitumor activity. Specifically, studies have highlighted its effectiveness against solid tumors such as colorectal and lung cancers. The compound's mechanism of action may involve the inhibition of key enzymes involved in tumor growth and proliferation .

Case Study: Colorectal Cancer

A study published in Proceedings of the American Association for Cancer Research demonstrated that indole-based compounds could inhibit tumor growth in colorectal cancer models. This finding suggests that this compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The presence of the indole moiety in the compound suggests potential anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, possibly leading to therapeutic effects in conditions like arthritis and other inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves several steps starting from commercially available precursors. Key synthetic routes include:

- Formation of the Indole Ring: Utilizing Fischer indole synthesis.

- Methoxy Group Introduction: Achieved through methylation reactions.

- Acetamido Group Formation: Via acetylation of amine groups.

- Final Coupling: Involves coupling the indole derivative with the acetamido-methoxyphenyl derivative using coupling reagents .

Comparison with Similar Compounds

Adamantane-Substituted Indole Derivatives

Compounds such as N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) and N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) () share the oxoacetamide backbone but replace the 1,2-dimethylindole group with a bulkier adamantane moiety. Key differences include:

- Synthetic Yields : Adamantane derivatives exhibit high yields (81.5–91.5%) compared to 1,2-dimethylindole analogues, likely due to the stability of the adamantane group during synthesis .

- Biological Activity : Adamantane-substituted compounds are often prioritized for their enhanced metabolic stability and binding affinity to hydrophobic targets, whereas 1,2-dimethylindole derivatives may offer improved solubility due to smaller substituents .

Heterocyclic Modifications

Compounds like 2-(4-Methoxy-1H-indol-3-yl)-N-(thiophen-2-carboxymethyl-3-yl)-2-oxoacetamide (1d) () incorporate heterocyclic groups (e.g., thiophene) on the aromatic amine.

Analogues with Variations in the Aromatic Amine Group

N-(2-Methoxyphenyl) Derivatives

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide () shares the 1,2-dimethylindole core but lacks the 5-acetamido group. Key distinctions include:

Chlorophenyl and Dimethoxyphenyl Analogues

- C730-0557 : N-[(2-Chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide () features a lipophilic chlorophenyl group, which may improve blood-brain barrier penetration but reduce solubility.

- C730-0632 : N-(3,4-Dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide () uses a dimethoxyphenyl group, offering enhanced electron-donating effects that could modulate receptor binding .

Anticancer Activity

Antiviral Potential

Compounds like SC55 (), which contain fluoro-indole and azabicyclohexane groups, demonstrate HIV-1 entry inhibition. The target compound’s 5-acetamido group could similarly engage in hydrogen bonding with viral proteins .

Q & A

Basic Research Inquiry: What synthetic strategies are recommended for the efficient preparation of this compound?

Methodological Answer:

The synthesis of indole-oxoacetamide derivatives typically involves coupling substituted indole precursors with activated carbonyl intermediates. For example, chloroacetylated intermediates (e.g., 2-chloro-N-substituted acetamides) can react with indole derivatives under basic conditions (e.g., K₂CO₃ in DMF) at room temperature . Key steps include:

- TLC monitoring to track reaction progress.

- Recrystallization (e.g., using pet-ether or ethyl acetate) for purification.

- Characterization via IR (e.g., carbonyl stretching at ~1667 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8 ppm), and mass spectrometry (e.g., [M+1]⁺ peaks) .

Basic Research Inquiry: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?

Methodological Answer:

- ¹H NMR : Identify substituents like methoxy groups (singlet at δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamide NH (δ ~9.8 ppm) .

- IR Spectroscopy : Confirm carbonyl groups (C=O at ~1667 cm⁻¹) and NH stretches (~3468 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .

- HPLC/GC : Assess purity (>95%) and resolve co-eluting impurities .

Basic Research Inquiry: How should researchers design initial biological activity screens?

Methodological Answer:

- Antimicrobial Assays : Use liquid inhibition assays in 96-well plates against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) .

- Enzyme Inhibition : Screen against targets like PPARγ using competitive binding assays (IC₅₀ determination) .

- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines to evaluate safety margins .

Advanced Research Inquiry: What methodologies are employed to investigate SAR of indole-oxoacetamide derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified indole (e.g., 1-ethyl-5-methoxy) or phenyl groups (e.g., nitro, fluoro) to assess electronic/steric effects .

- Biological Profiling : Compare activity across analogs (e.g., EC₅₀ in PPARγ agonism) to identify pharmacophores .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target receptors .

Advanced Research Inquiry: How can crystallographic refinement challenges be addressed using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to resolve electron density for flexible groups (e.g., acetamide side chains) .

- SHELXL Refinement : Apply restraints for disordered regions (e.g., methoxy substituents) and anisotropic displacement parameters for heavy atoms .

- Validation Tools : Utilize Coot for real-space refinement and check geometric outliers with PLATON .

Advanced Research Inquiry: What approaches resolve contradictions in reported biological activities of related compounds?

Methodological Answer:

- Meta-Analysis : Cross-validate data across studies (e.g., corrigenda for PPARγ activity ).

- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .

- Dose-Response Studies : Eliminate false positives by testing a wide concentration range (e.g., 0.1–100 µM) .

Advanced Research Inquiry: What in silico strategies predict binding interactions with PPARγ?

Methodological Answer:

- Molecular Docking : Use Glide (Schrödinger) to model ligand-receptor interactions (e.g., hydrogen bonding with Ser289) .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes .

- Pharmacophore Mapping : Identify critical features (e.g., oxoacetamide moiety) using Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.